molecular formula C19H14ClN5OS B2379579 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852373-10-5

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No. B2379579
CAS RN: 852373-10-5
M. Wt: 395.87
InChI Key: NCCUFVWNXNJREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.87. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent . Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of tumor growth. Further studies are needed to elucidate its specific targets and potential clinical applications .

Antimicrobial Properties

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide: exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its mode of action may involve disrupting cell membranes or inhibiting essential enzymes. Researchers are investigating its potential as a novel antimicrobial agent .

Analgesic and Anti-Inflammatory Effects

Studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. It may modulate inflammatory pathways and alleviate pain through interactions with specific receptors or enzymes. Further preclinical and clinical investigations are warranted .

Antioxidant Potential

The compound’s chemical structure suggests it could act as an antioxidant , scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing various diseases .

Antiviral Activity

Preliminary data indicate that 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide may exhibit antiviral effects. Researchers are exploring its potential against specific viruses, including RNA and DNA viruses .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on enzymes such as carbonic anhydrase , cholinesterase , and alkaline phosphatase . These enzymes play essential roles in various physiological processes, and their modulation could have therapeutic implications .

Anti-Lipase Activity

Lipase inhibitors are relevant in managing obesity and related metabolic disorders. This compound’s anti-lipase activity suggests potential applications in weight management and lipid metabolism .

Aromatase Inhibition

Aromatase inhibitors are used in breast cancer treatment. The compound’s ability to inhibit aromatase—an enzyme involved in estrogen synthesis—may contribute to its anticancer properties .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUFVWNXNJREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

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